
(Hepta-1,5-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hepta-1,5-dien-1-yl)benzene is an organic compound characterized by a benzene ring attached to a hepta-1,5-diene chain. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive diene functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,5-dien-1-yl)benzene typically involves the coupling of a benzene derivative with a hepta-1,5-diene precursor. One common method is the Heck reaction, where a palladium catalyst is used to facilitate the coupling of an aryl halide with an alkene. The reaction conditions often include a base such as triethylamine and a solvent like dimethylformamide, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic coupling reactions but on a larger scale. Continuous flow reactors and optimized catalysts are employed to enhance yield and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(Hepta-1,5-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Hydrogenation of the diene can yield the corresponding alkane using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, atmospheric pressure.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride), solvents like chloroform.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Applications De Recherche Scientifique
(Hepta-1,5-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (Hepta-1,5-dien-1-yl)benzene involves its interaction with molecular targets through its diene and benzene functionalities. The diene moiety can participate in Diels-Alder reactions, forming cyclohexene derivatives, while the benzene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: Similar in having a vinyl group attached to a benzene ring but lacks the extended diene functionality.
1,3-Butadiene: Contains a diene moiety but lacks the aromatic benzene ring.
Phenylacetylene: Features a triple bond attached to a benzene ring, offering different reactivity compared to the diene.
Uniqueness
(Hepta-1,5-dien-1-yl)benzene is unique due to its combination of an aromatic benzene ring and a reactive diene chain, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in synthetic chemistry and material science.
Propriétés
Numéro CAS |
68060-15-1 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
hepta-1,5-dienylbenzene |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-3,6-12H,4-5H2,1H3 |
Clé InChI |
GVPBMANYQOWHIQ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


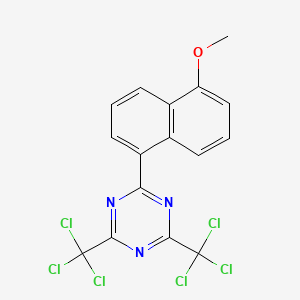
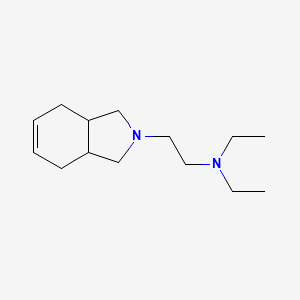
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)

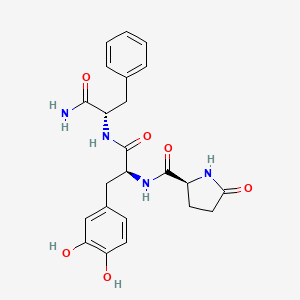
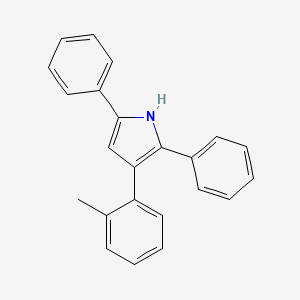
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
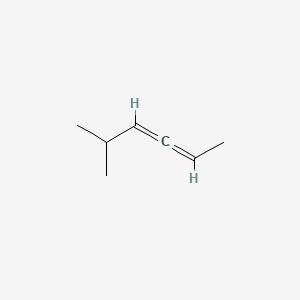
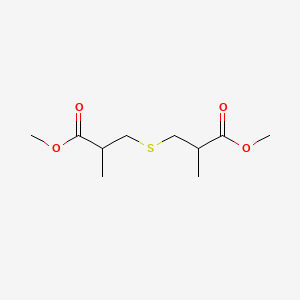
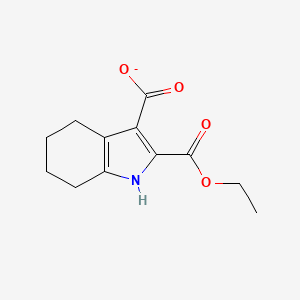
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)
